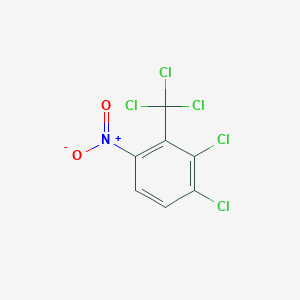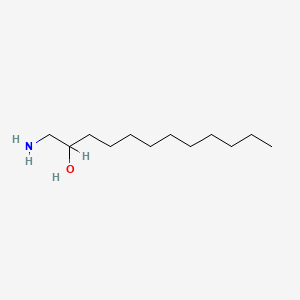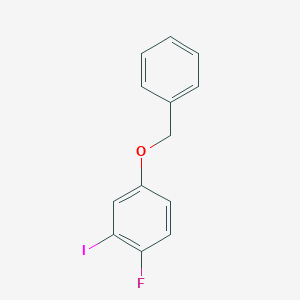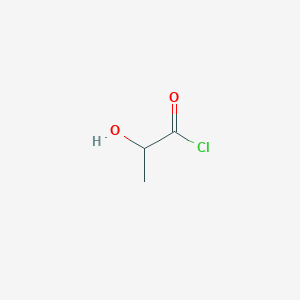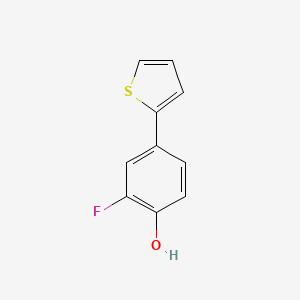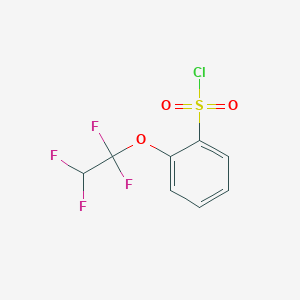
(Pentafluoroethoxy)benzenesulfonyl chloride
Übersicht
Beschreibung
Pentafluoroethoxybenzenesulfonyl chloride (PFBSCl) is a powerful sulfonylchloride reagent used in synthetic organic chemistry. It is a versatile and useful reagent, which can be used for a variety of reactions, such as Friedel-Crafts acylation, alkylation, and the preparation of sulfonamides. PFBSCl is a relatively new reagent, and its use is becoming increasingly widespread in research laboratories.
Wissenschaftliche Forschungsanwendungen
(Pentafluoroethoxy)benzenesulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it is used in the synthesis of organic dyes and pigments.
Wirkmechanismus
The mechanism of action of (Pentafluoroethoxy)benzenesulfonyl chloride is based on its ability to react with organic compounds to form sulfonamides. The reaction occurs when the (Pentafluoroethoxy)benzenesulfonyl chloride acts as a nucleophile and attacks the carbon-hydrogen bond of the organic compound. This results in the formation of an intermediate, which is then attacked by a base to form the final product, a sulfonamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Pentafluoroethoxy)benzenesulfonyl chloride are not well understood. However, it has been suggested that the reagent may have a role in the regulation of enzymes involved in the synthesis of fatty acids. Additionally, it has been suggested that (Pentafluoroethoxy)benzenesulfonyl chloride may have an effect on the transport of certain molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (Pentafluoroethoxy)benzenesulfonyl chloride in lab experiments is its high reactivity. It is a very reactive reagent, which makes it ideal for synthesizing a variety of compounds. Additionally, it is relatively easy to handle and store. However, there are some limitations to using (Pentafluoroethoxy)benzenesulfonyl chloride in lab experiments. It is a corrosive reagent, which can cause skin and eye irritation. Additionally, it is a toxic reagent and should be handled with caution.
Zukünftige Richtungen
The future of (Pentafluoroethoxy)benzenesulfonyl chloride is promising. There are a number of potential applications that could benefit from the reagent’s high reactivity and versatility. For example, it could be used in the synthesis of new pharmaceuticals or in the development of new catalysts. Additionally, it could be used in the synthesis of organic dyes and pigments, or in the development of new materials. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Eigenschaften
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-4-2-1-3-5(6)16-8(12,13)7(10)11/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGPIZPEUCJKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


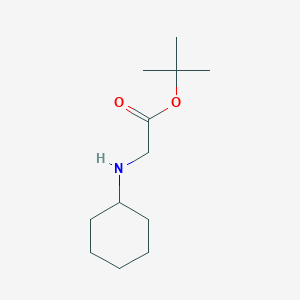

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


